![molecular formula C18H13N3O5S B2758903 N-(2-(2,4-二氧代-1,2-二氢噻吩[3,2-d]嘧啶-3(4H)-基)乙基)-2-氧代-2H-香豆素-3-羧酰胺 CAS No. 2034603-07-9](/img/structure/B2758903.png)

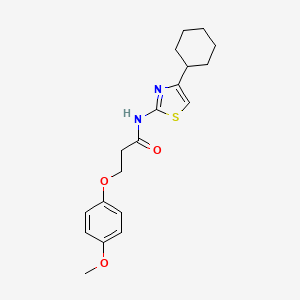

N-(2-(2,4-二氧代-1,2-二氢噻吩[3,2-d]嘧啶-3(4H)-基)乙基)-2-氧代-2H-香豆素-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

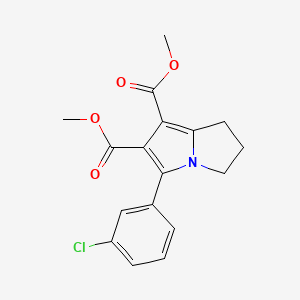

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s behavior under various conditions .科学研究应用

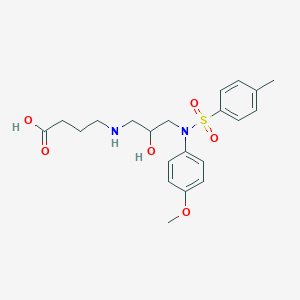

合成和抗菌评估

研究人员已经合成了涉及噻吩并[3,2-d]嘧啶和色烯单元的衍生物,显示出对各种病原体的显着抗菌活性。 一项研究开发了一种合成 3-(4-芳基噻吩并[2,3-d]嘧啶-2-基)-2H-色烯-2-酮的方法,该方法显示出比参考药物链霉素更高的抗金黄色葡萄球菌的抗菌活性 (Vlasov 等人,2018)。 另一项研究重点是合成吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶-4-酮,该化合物表现出抗葡萄球菌活性 (Kostenko 等人,2008)。

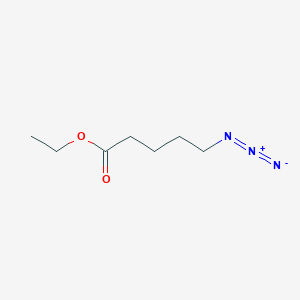

抗癌和抗 5-脂氧合酶剂

合成了一系列新的吡唑并嘧啶衍生物,并评估了它们作为抗癌和抗 5-脂氧合酶剂的潜力。 该研究发现了具有显着活性的化合物,有助于理解这一类化合物中的构效关系 (Rahmouni 等人,2016)。

衍生物的合成和生物学评估

另一个研究领域集中在色烯和嘧啶衍生物的合成上,探索它们的生物活性。 例如,合成了 4H-色烯、香豆素和 12H-色烯并[2,3-d]嘧啶衍生物,一些化合物显示出有希望的抗菌和细胞毒活性 (Sabry 等人,2011)。

合成和抗胆碱酯酶活性

合成了 N-(2-(1H-吲哚-3-基)乙基)-2-氧代-2H-色烯-3-甲酰胺并评估了它们的抗胆碱酯酶活性。 这项研究提供了对增强对乙酰胆碱酯酶 (AChE) 活性的结构要求的见解,某些修饰导致功效显着提高 (Ghanei-Nasab 等人,2016)。

作用机制

Target of Action

The compound N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit activity as a fungicide . It is also reported to have antitumor properties, acting as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), a histone-lysine N-methyltransferase enzyme .

Mode of Action

As a fungicide, the compound is useful in controlling fungal pathogens in plants . As an EZH2 inhibitor, it interferes with the function of the EZH2 enzyme, which plays a crucial role in gene expression and cell proliferation . The inhibition of EZH2 can lead to the suppression of tumor growth .

Biochemical Pathways

The compound affects the biochemical pathways associated with fungal growth and proliferation when used as a fungicide . In the context of its antitumor activity, it impacts the pathways regulated by EZH2, including those involved in cell cycle progression and apoptosis .

Result of Action

The compound’s fungicidal action results in the control of fungal pathogens in plants . Its antitumor action, as an EZH2 inhibitor, can lead to the suppression of tumor growth . It has shown remarkable antitumor activity against certain cancer cell lines .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O5S/c22-15(11-9-10-3-1-2-4-13(10)26-17(11)24)19-6-7-21-16(23)14-12(5-8-27-14)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,22)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHXWSKPOZNJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2758828.png)

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)

![7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758834.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)